molecular formula C12H11N3S B1488056 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098101-04-1

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1488056
CAS RN: 2098101-04-1
M. Wt: 229.3 g/mol
InChI Key: DDCOCTXIIQCNHT-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, also known as 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl acetonitrile (CCPA), is an organic compound that has been studied for its potential applications in a variety of fields. It is a colorless, crystalline solid with a molecular weight of 226.33 g/mol and a melting point of 81.6°C. CCPA has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Application in Antioxidant Activity

  • Antioxidant Activity of Heterocycles Incorporating Pyrazolo[3,4-d]pyrimidin-4-one Moiety: A study utilized a key intermediate structurally related to the compound of interest for synthesizing a variety of heterocycles (e.g., pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes). These compounds, particularly the pyrazole and thiophene derivatives, demonstrated antioxidant activity comparable to that of ascorbic acid, highlighting their potential in research related to oxidative stress and its mitigation (A. El‐Mekabaty, 2015).

Application in Anticancer Research

  • Antitumor Agents Based on Thiophene-Pyrazole Derivatives: Derivatives incorporating thiophene and pyrazole moieties were synthesized and evaluated for their antitumor activity. Notably, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines. This suggests that compounds structurally related to the compound of interest may have potential applications in cancer research and therapy (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Application in Synthesis of Electroactive and Photoreactive Compounds

  • Electroactive Phenol Based Polymer Synthesis: A study on the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization presents an example of how derivatives similar to the compound of interest can be utilized in the development of electroactive materials. This has implications for materials science, particularly in the development of conductive polymers and applications in electronics (I. Kaya, A. Aydın, 2012).

Application in Antimicrobial Research

  • Synthesis and Antimicrobial Activity of Pyridines and Thiazoles: Research involving the synthesis of new heterocyclic compounds, including pyridines and thiazoles, from precursors structurally related to the compound of interest showcases the potential antimicrobial applications of these compounds. This indicates the role such compounds can play in the development of new antimicrobial agents, addressing the need for novel treatments against resistant bacterial and fungal infections (Safaa I. Elewa et al., 2021).

properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCOCTXIIQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC#N)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

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